molecular formula C22H21NO2 B2819946 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide CAS No. 1421587-79-2

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide

Cat. No.: B2819946
CAS No.: 1421587-79-2
M. Wt: 331.415
InChI Key: NAVZDRYTNPRUJW-BUHFOSPRSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide is a synthetic organic compound with a complex structure that includes a naphthalene ring and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the cinnamamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinones: Compounds with a naphthalene ring and quinone moiety, known for their antimicrobial and antitumoral properties.

    Cinnamates: Compounds with a cinnamic acid moiety, often used for their antioxidant and anti-inflammatory properties.

Uniqueness

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide is unique due to its combination of a naphthalene ring and a cinnamamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(20-12-6-10-18-9-4-5-11-19(18)20)15-16-23-22(25)14-13-17-7-2-1-3-8-17/h1-14,21,24H,15-16H2,(H,23,25)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVZDRYTNPRUJW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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